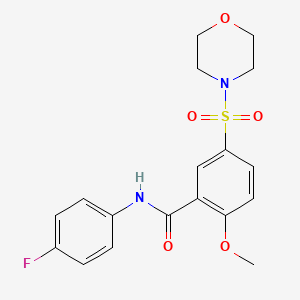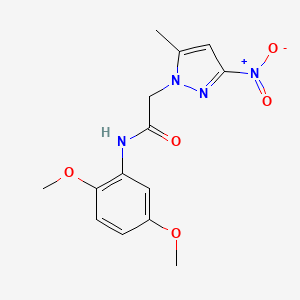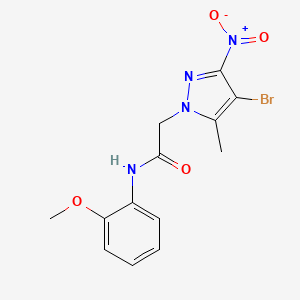![molecular formula C14H13F3N4O3 B3500846 4-(4-nitro-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B3500846.png)
4-(4-nitro-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide
Übersicht
Beschreibung
4-(4-nitro-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide is a synthetic organic compound that features a nitro-substituted pyrazole ring and a trifluoromethyl-substituted phenyl group
Vorbereitungsmethoden
The synthesis of 4-(4-nitro-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide typically involves multi-step organic reactions. One common synthetic route includes the nitration of a pyrazole derivative followed by coupling with a trifluoromethyl-substituted phenyl group. The reaction conditions often require the use of strong acids, bases, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Analyse Chemischer Reaktionen
4-(4-nitro-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often requiring strong nucleophiles and specific reaction conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong nucleophiles like sodium hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(4-nitro-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Its potential pharmacological properties are being explored for the development of new drugs, particularly those targeting specific molecular pathways.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 4-(4-nitro-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(4-nitro-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide include other nitro-substituted pyrazoles and trifluoromethyl-substituted phenyl derivatives These compounds share structural similarities but may differ in their reactivity, stability, and biological activity
Eigenschaften
IUPAC Name |
4-(4-nitropyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O3/c15-14(16,17)10-3-1-4-11(7-10)19-13(22)5-2-6-20-9-12(8-18-20)21(23)24/h1,3-4,7-9H,2,5-6H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUZGVSVEOVNJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCCN2C=C(C=N2)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-iodo-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone](/img/structure/B3500769.png)
![2-[[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3500776.png)
![5-cyclopropyl-7-(difluoromethyl)-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3500781.png)
![1-[(4-chlorophenyl)sulfonyl]-N,N'-bis(3-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine](/img/structure/B3500786.png)
![4-tert-butyl-N-{3-[(4-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B3500792.png)
![2-{2-bromo-4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy}-N-phenylacetamide](/img/structure/B3500809.png)
![3-(4-chlorophenyl)-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole](/img/structure/B3500814.png)
![N~1~-cycloheptyl-N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3500817.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-3-pyridinylbenzamide](/img/structure/B3500827.png)
![4-chloro-2,5-dimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3500830.png)

![ETHYL 2-[5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B3500858.png)


